molecular formula C13H17ClF3N B13717159 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride

Cat. No.: B13717159
M. Wt: 279.73 g/mol
InChI Key: VBZOXRPAYNGOHE-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of 3-trifluoromethyl benzyl chloride. This involves the reaction of 3-trifluoromethyl benzyl alcohol with hydrochloric acid under reflux conditions . The resulting 3-trifluoromethyl benzyl chloride is then reacted with piperidine in the presence of a base to form 3-(3-Trifluoromethyl-benzyl)-piperidine. Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl position can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl position can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce various substituted benzyl derivatives.

Scientific Research Applications

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or membranes. This can lead to modulation of enzyme activity or receptor binding, ultimately affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known antidepressant that also contains a trifluoromethyl group.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

    Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.

Uniqueness

3-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride is unique due to the combination of its trifluoromethyl group and piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17ClF3N

Molecular Weight

279.73 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-ium;chloride

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)12-5-1-3-10(8-12)7-11-4-2-6-17-9-11;/h1,3,5,8,11,17H,2,4,6-7,9H2;1H

InChI Key

VBZOXRPAYNGOHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C[NH2+]C1)CC2=CC(=CC=C2)C(F)(F)F.[Cl-]

Origin of Product

United States

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